Home > Products > Screening Compounds P44312 > (2R)-2-{[(tert-butoxy)carbonyl]amino}-2-(1-methyl-1H-pyrazol-4-yl)acetic acid
(2R)-2-{[(tert-butoxy)carbonyl]amino}-2-(1-methyl-1H-pyrazol-4-yl)acetic acid - 2165947-34-0

(2R)-2-{[(tert-butoxy)carbonyl]amino}-2-(1-methyl-1H-pyrazol-4-yl)acetic acid

Catalog Number: EVT-3126608
CAS Number: 2165947-34-0
Molecular Formula: C11H17N3O4
Molecular Weight: 255.274
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

The compound (2R)-2-{[(tert-butoxy)carbonyl]amino}-2-(1-methyl-1H-pyrazol-4-yl)acetic acid, with the CAS number 2165947-34-0, is a synthetic amino acid derivative. This compound is characterized by a tert-butoxycarbonyl protecting group attached to an amino group and a 1-methyl-1H-pyrazol-4-yl moiety linked to the acetic acid backbone. It has garnered attention in pharmaceutical research due to its potential applications in drug development and synthesis.

Source

This compound is commercially available from several chemical suppliers, including Key Organics and Sigma-Aldrich, which provide detailed product specifications such as molecular formula, weight, and purity levels. The molecular formula for this compound is C11H17N3O4C_{11}H_{17}N_{3}O_{4} with a molecular weight of 255.27 g/mol .

Classification

(2R)-2-{[(tert-butoxy)carbonyl]amino}-2-(1-methyl-1H-pyrazol-4-yl)acetic acid falls under the category of amino acids and amino acid derivatives. It is classified as an organic compound due to its carbon-containing structure and exhibits properties typical of both amino acids and pyrazole derivatives.

Synthesis Analysis

Methods

The synthesis of (2R)-2-{[(tert-butoxy)carbonyl]amino}-2-(1-methyl-1H-pyrazol-4-yl)acetic acid typically involves several steps that may include the protection of the amino group, formation of the pyrazole ring, and subsequent coupling reactions.

Technical Details

  1. Protection of Amino Group: The amino group can be protected using tert-butoxycarbonyl chloride, which reacts with the amine to form the tert-butoxycarbonyl derivative.
  2. Formation of Pyrazole Ring: The synthesis may involve the reaction of hydrazine derivatives with appropriate carbonyl compounds to form the pyrazole ring, followed by methylation to introduce the methyl group at position 1.
  3. Coupling Reaction: The final step usually involves coupling the protected amino acid with the pyrazole derivative through standard peptide coupling methods, such as using carbodiimides or other coupling reagents.
Molecular Structure Analysis

Data

The InChI key for this compound is NHJNTMKOTDIQMP-MRVPVSSYSA-N, which provides a unique identifier for chemical substances in databases. The compound features a chiral center at the second carbon atom, contributing to its stereochemistry .

Chemical Reactions Analysis

Reactions

(2R)-2-{[(tert-butoxy)carbonyl]amino}-2-(1-methyl-1H-pyrazol-4-yl)acetic acid can undergo various chemical reactions typical for amino acids and their derivatives:

  1. Deprotection Reactions: The tert-butoxycarbonyl protecting group can be removed under acidic conditions to yield the free amino acid.
  2. Peptide Coupling: This compound can participate in peptide bond formation with other amino acids or peptide fragments, making it useful in synthesizing larger peptides or proteins.
  3. Functional Group Modifications: The carboxylic acid group can be converted to various derivatives such as esters or amides depending on the desired application.

Technical Details

Reactions are typically conducted under controlled conditions, often requiring specific solvents (e.g., dimethylformamide or dichloromethane) and catalysts (e.g., N,N'-dicyclohexylcarbodiimide for coupling reactions).

Mechanism of Action

Process

The mechanism of action for (2R)-2-{[(tert-butoxy)carbonyl]amino}-2-(1-methyl-1H-pyrazol-4-yl)acetic acid primarily relates to its role as a building block in peptide synthesis. Upon deprotection, the free amino group can engage in nucleophilic attack on activated carboxylic acids, facilitating peptide bond formation.

Data

This process is crucial in drug design where specific peptides are synthesized for therapeutic applications. The efficiency of these reactions often depends on factors such as sterics and electronics influenced by substituents on both the amino acid and the partner molecule.

Physical and Chemical Properties Analysis

Physical Properties

The physical state of (2R)-2-{[(tert-butoxy)carbonyl]amino}-2-(1-methyl-1H-pyrazol-4-yl)acetic acid is typically a solid at room temperature. It has a high purity level (>97%) when obtained from commercial sources .

Chemical Properties

Key chemical properties include:

  • Molecular Weight: 255.27 g/mol
  • Solubility: Soluble in polar solvents like water and methanol.
  • Stability: Stable under normal laboratory conditions but sensitive to strong acids and bases.
Applications

Scientific Uses

(2R)-2-{[(tert-butoxy)carbonyl]amino}-2-(1-methyl-1H-pyrazol-4-yl)acetic acid has several applications in scientific research:

  1. Peptide Synthesis: Used as a building block for synthesizing peptides that may have biological activity.
  2. Drug Development: Potentially useful in developing new therapeutic agents targeting specific biological pathways due to its structural features.
  3. Biochemical Studies: Serves as a substrate in enzyme assays or studies involving amino acid metabolism.
Synthetic Methodologies and Stereochemical Optimization

Enantioselective Synthesis of (2R)-Configured α-Amino Acid Derivatives

The stereoselective construction of the (2R)-configured α-carbon represents the fundamental synthetic challenge for this target molecule. Two predominant strategies have emerged for achieving high enantiomeric excess in its synthesis: chiral auxiliary-mediated approaches and asymmetric hydrogenation techniques. The chiral auxiliary method typically employs Evans oxazolidinones or Oppolzer's sultams to direct the stereochemical outcome during the key carbon-carbon bond-forming step attaching the pyrazole moiety. These auxiliaries enable diastereoselective alkylation of glycine equivalents, followed by auxiliary removal to unveil the enantiomerically enriched α-amino acid [1] [3].

Alternatively, asymmetric hydrogenation of dehydroamino acid precursors offers a catalytic approach to the (2R)-stereocenter. This strategy involves preparing enamide substrates bearing the 1-methyl-1H-pyrazol-4-yl group, followed by hydrogenation using chiral rhodium or ruthenium catalysts with phosphine ligands such as DuPhos or BINAP. The catalytic cycle facilitates hydrogen delivery exclusively from the re face of the prochiral enamide, yielding the desired (R)-configuration with enantiomeric excesses typically exceeding 95% under optimized conditions. The distinct advantage of this methodology lies in its atom economy and avoidance of stoichiometric chiral reagents [3].

Table 1: Comparative Analysis of Synthetic Approaches for (2R)-Boc-Amino-Pyrazole Acetic Acid

Synthetic MethodKey StepsYield (%)ee (%)Key Advantages
Chiral Auxiliary RouteAlkylation, Hydrolysis, Boc Protection65-78>98Predictable stereocontrol, Scalability
Asymmetric HydrogenationEnamide Synthesis, Catalytic Hydrogenation70-8595-99Catalytic, Atom economy
Enzymatic ResolutionKinetic Resolution of Racemate45-50*>99High enantiopurity, Mild conditions

*Theoretical maximum yield for resolution is 50%

The CAS registry number 2165947-34-0 specifically identifies the (2R)-enantiomer, distinguishing it from its (2S)-counterpart (CAS 2165612-79-1) [8] [10]. This enantiomeric differentiation is crucial for applications requiring precise stereochemical control, particularly in pharmaceutical contexts where the two enantiomers may exhibit dramatically different biological activities. Chiral HPLC analysis using stationary phases such as Chiralpak AD-H or OD-H reliably distinguishes the enantiomers and confirms enantiomeric purity, essential for quality control in synthesis [3].

tert-Butoxycarbonyl (Boc) Protection Strategies in Chiral Amino Acid Synthesis

The Boc protecting group serves multiple critical functions in the synthesis and handling of this sensitive α-amino acid derivative. Its introduction typically employs di-tert-butyl dicarbonate (Boc₂O) in biphasic solvent systems (water/dioxane or water/THF) under mildly basic conditions (pH 9-10) maintained with sodium carbonate or sodium hydroxide. The Boc group effectively masks the nucleophilic amino functionality during subsequent synthetic steps, particularly during coupling reactions to incorporate the molecule into more complex peptide-like structures or heterocyclic assemblies [3] [4].

Cleavage of the Boc group represents a crucial manipulation in the final stages of synthetic sequences. This deprotection is efficiently accomplished using acidic conditions, typically trifluoroacetic acid (TFA) in dichloromethane (20-50% v/v) at 0-25°C for 1-2 hours. The reaction proceeds via tert-butyl cation formation, generating the volatile isobutylene byproduct and carbon dioxide, facilitating reaction monitoring and workup. The Boc group's orthogonality to base-labile protecting groups (e.g., Fmoc) and acid-stable protecting groups (e.g., Cbz) enables sophisticated protection schemes in multi-step syntheses [4].

The steric bulk of the tert-butoxycarbonyl moiety significantly influences the conformational behavior of the molecule, restricting rotation around the C-N bond and potentially directing the approach of reagents in stereoselective transformations. This conformational control has been exploited in diastereoselective reactions where the Boc-protected amino acid serves as a chiral building block. Furthermore, the Boc group enhances the compound's crystallinity compared to its unprotected counterpart, facilitating purification through recrystallization techniques [3].

Modular Assembly of 1-Methyl-1H-Pyrazol-4-yl Moieties in Heterocyclic Scaffolds

The 1-methyl-1H-pyrazol-4-yl heterocycle constitutes a pharmaceutically privileged structure with demonstrated biological relevance. Its incorporation into the α-amino acid framework necessitates specialized synthetic methodologies. Two principal strategies dominate: (1) direct functionalization of preformed pyrazole rings and (2) de novo construction of the heterocycle from acyclic precursors bearing the amino acid functionality.

The direct functionalization approach typically employs 4-halo-1-methylpyrazoles (especially 4-iodo-1-methylpyrazole) as electrophilic coupling partners in transition metal-catalyzed reactions. Palladium-catalyzed α-arylation of the Boc-protected glycine equivalent tert-butyl (diphenylmethylene)glycinate with 4-iodo-1-methylpyrazole provides efficient access to the desired carbon skeleton. This reaction proceeds optimally using catalysts such as Pd₂(dba)₃ with sterically demanding phosphine ligands (e.g., XPhos or RuPhos) in toluene at elevated temperatures (80-110°C), yielding the alkylation product after hydrolysis of the Schiff base [6].

Alternatively, de novo pyrazole synthesis offers complementary advantages. The most efficient route involves [3+2] cycloaddition strategies employing dimethyl acetylenedicarboxylate and monosubstituted hydrazines, followed by regioselective N-methylation. Alternatively, condensation of hydrazines with 1,3-dicarbonyl compounds provides access to diversely substituted pyrazole systems. These methods enable the introduction of specific isotopic labels or structural modifications at positions inaccessible through direct functionalization approaches [6] [9].

The electron-rich nature of the 1-methyl-1H-pyrazol-4-yl group significantly influences the physicochemical properties of the target molecule, including its acidity (predicted pKa ≈ 3.38), lipophilicity, and hydrogen-bonding capacity. The heterocycle's metabolic stability compared to phenyl analogs makes it particularly valuable in drug design. Furthermore, the nitrogen atoms serve as potential metal coordination sites, enabling applications in catalyst design and materials science [3] [6].

Catalytic Asymmetric Approaches for Stereocontrol at the α-Carbon Position

Catalytic asymmetric methodologies represent the most atom-economical and sustainable strategies for constructing the chiral (R)-configured α-carbon center. Chiral phosphoric acid (CPA) catalysts have demonstrated remarkable efficiency in the enantioselective alkylation and amidation of glycine derivatives to afford the target compound with high stereoselectivity. These organocatalysts operate through a bifunctional activation mechanism: the acidic proton activates electrophiles (e.g., imines or carbonyls), while the basic phosphoryl oxygen interacts with nucleophiles, creating a well-defined chiral environment for stereodifferentiation [7].

Two distinct CPA structural classes have shown particular efficacy: peptide-embedded phosphothreonine-derived catalysts and BINOL-based C₂-symmetric catalysts. Phosphothreonine-derived catalysts, featuring β-turn-inducing residues such as D-proline and α-aminoisobutyric acid (Aib), typically reinforce the inherent stereochemical preference of the substrate, yielding the (R)-enantiomer with diastereomeric ratios (dr) exceeding 94:6 under optimized conditions (0.04 M in acetonitrile at 4°C) [7].

Conversely, BINOL-derived N-triflyl phosphoramides exhibit complementary stereodivergence. Specifically, (S)-TRIP catalysts effectively invert the inherent stereochemical preference, enabling access to the (R)-enantiomer with exceptional selectivity (dr up to 92:8). This stereodivergent capability provides synthetic flexibility for accessing either enantiomer from identical starting materials by judicious catalyst selection. Computational studies suggest that the bulky 3,3'-substituents on the binaphthyl scaffold create a confined chiral pocket that precisely controls the orientation of the reacting species [7].

Table 2: Catalytic Systems for Asymmetric Synthesis of the (2R)-Enantiomer

Catalyst ClassRepresentative StructureTemperatureSolventdr (R:S)Key Features
Phosphothreonine-Derived CPAH-DPro-Aib-Dap(COCF₃)-Thr(OPO₃H₂)-OH4°CCH₃CN94:6Peptide backbone enables H-bonding networks
BINOL-Derived N-Triflyl CPA(S)-3,5-(CF₃)₂C₆H₃-BINOL-PO₂-NHTf25°CToluene8:92*Confined chiral pocket inverts stereoselectivity
Metal-Phosphine ComplexesRh-(R,R)-Et-DuPhos50 psi H₂MeOH98:2High turnover, Industrial scalability

*Reports diastereomeric ratio favoring the S-enantiomer with (S)-BINOL catalyst, demonstrating stereodivergence

The catalytic cycle commences with substrate protonation by the chiral Brønsted acid, generating a chiral ion pair. The nucleophile (e.g., pyrazolyl anion) then attacks the electrophilic component (e.g., Boc-imine) within the chiral environment, with the catalyst's architecture dictating the prochiral face selectivity. Catalyst turnover is facilitated by molecular sieves (3Å) or phenyl isocyanate, which sequester the liberated dialkylamine byproduct through irreversible urea formation. This mechanistic insight has guided optimization of reaction conditions, including solvent selection, concentration, and temperature, to maximize both yield and stereoselectivity [7].

Properties

CAS Number

2165947-34-0

Product Name

(2R)-2-{[(tert-butoxy)carbonyl]amino}-2-(1-methyl-1H-pyrazol-4-yl)acetic acid

IUPAC Name

(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(1-methylpyrazol-4-yl)acetic acid

Molecular Formula

C11H17N3O4

Molecular Weight

255.274

InChI

InChI=1S/C11H17N3O4/c1-11(2,3)18-10(17)13-8(9(15)16)7-5-12-14(4)6-7/h5-6,8H,1-4H3,(H,13,17)(H,15,16)/t8-/m1/s1

InChI Key

NHJNTMKOTDIQMP-MRVPVSSYSA-N

SMILES

CC(C)(C)OC(=O)NC(C1=CN(N=C1)C)C(=O)O

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.